8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine is a heterocyclic compound that features a naphthyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-3-chloropyridine with trifluoroacetic anhydride under acidic conditions to form the desired naphthyridine ring. The reaction is usually carried out in the presence of a catalyst such as trifluoromethanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.
Scientific Research Applications
8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antibacterial, antiviral, and anticancer agents.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and photophysical properties. It is particularly useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It is employed in the design of novel pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
- 8-Chloro-2-(trifluoromethyl)quinoline
- 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
- 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Comparison: While these compounds share similar structural features, 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine is unique due to its naphthyridine core, which provides distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its potential in various applications .
Properties
Molecular Formula |
C9H4ClF3N2 |
---|---|
Molecular Weight |
232.59 g/mol |
IUPAC Name |
8-chloro-2-(trifluoromethyl)-1,5-naphthyridine |
InChI |
InChI=1S/C9H4ClF3N2/c10-5-3-4-14-6-1-2-7(9(11,12)13)15-8(5)6/h1-4H |
InChI Key |
GPHUFLYIEPVMBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=CN=C21)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.